molecular formula C19H17N5O3 B8104377 AZD-CO-C2-Ph-amido-Ph-azide

AZD-CO-C2-Ph-amido-Ph-azide

Cat. No.: B8104377
M. Wt: 363.4 g/mol
InChI Key: ZGNPLPRYBYXYMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZD-CO-C2-Ph-amido-Ph-azide involves the incorporation of an azide group into an alkyl chain-based structure. The azide group is introduced through a nucleophilic substitution reaction, where a suitable leaving group (such as a halide) is replaced by an azide ion (N₃⁻). The reaction typically occurs under mild conditions, using solvents like dimethylformamide or acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Properties

IUPAC Name

4-azido-N-[4-[3-oxo-3-(2-oxoazetidin-1-yl)propyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c20-23-22-16-8-4-14(5-9-16)19(27)21-15-6-1-13(2-7-15)3-10-17(25)24-12-11-18(24)26/h1-2,4-9H,3,10-12H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNPLPRYBYXYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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